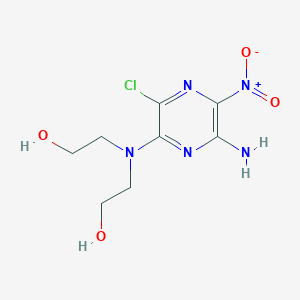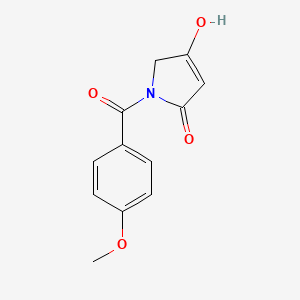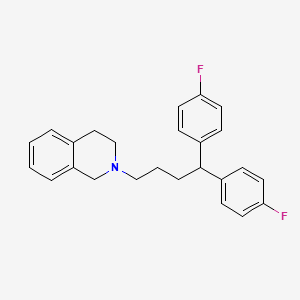
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline: is a compound with the following chemical structure:
C30H35F2N3O
It belongs to the class of diarylmethanes and is also known by various synonyms, including lidoflazine , corflazine , and ordiflazine .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring system. The specific synthetic pathway may vary, but it typically includes reactions like Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established synthetic techniques.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different intermediates or final products.
Substitution: Substitution reactions at various positions on the aromatic rings are possible.
Friedel-Crafts Acylation: Using acyl chlorides and Lewis acids (e.g., aluminum chloride) to introduce the acyl group.
Hydrogenation: Employing hydrogen gas and a suitable catalyst (e.g., palladium on carbon) for reduction.
Cyclization: Conditions favoring intramolecular cyclization to form the tetrahydroisoquinoline ring.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Pharmaceutical Research: Investigated for potential drug development.
Neuroprotection: Explored for its neuroprotective effects.
Cardiovascular Research: Studied for its impact on cardiac function.
Pharmaceutical Industry:
Chemical Industry: As a precursor for other compounds.
Mecanismo De Acción
The exact mechanism of action is not fully elucidated. it likely involves interactions with specific molecular targets, affecting cellular processes related to neuroprotection and cardiovascular health.
Comparación Con Compuestos Similares
While 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline shares structural features with related compounds, its unique combination of substituents contributes to its distinct properties.
Similar Compounds::Lidoflazine: A closely related compound with potential cardiovascular applications.
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine]: Another fluorinated compound with interesting properties.
Propiedades
Número CAS |
827309-91-1 |
|---|---|
Fórmula molecular |
C25H25F2N |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25F2N/c26-23-11-7-20(8-12-23)25(21-9-13-24(27)14-10-21)6-3-16-28-17-15-19-4-1-2-5-22(19)18-28/h1-2,4-5,7-14,25H,3,6,15-18H2 |
Clave InChI |
LESMCISNBHPQCR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


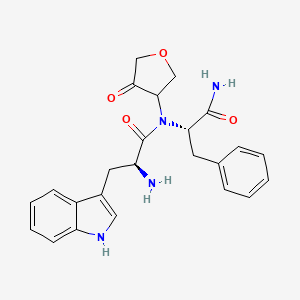
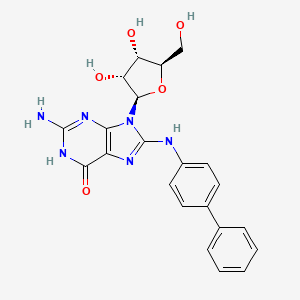
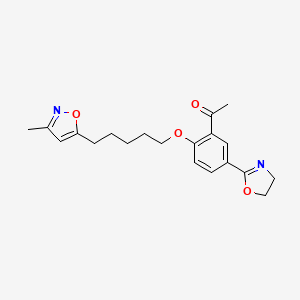
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
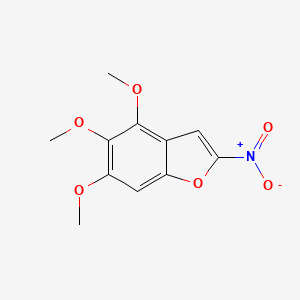

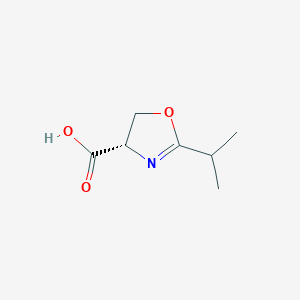
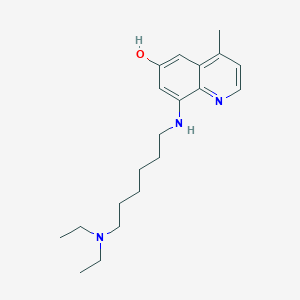
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

